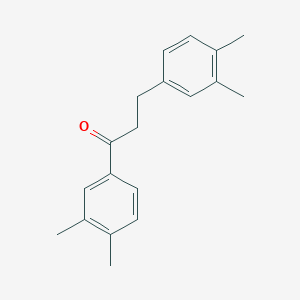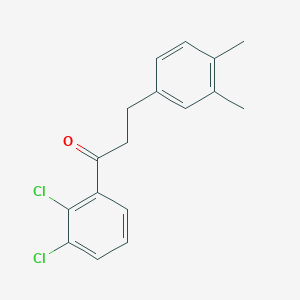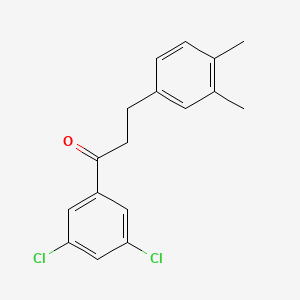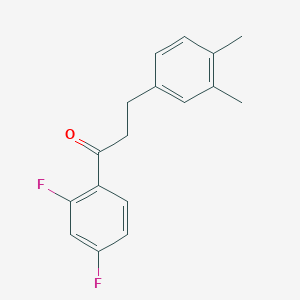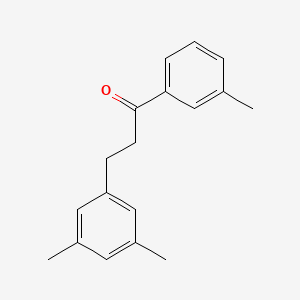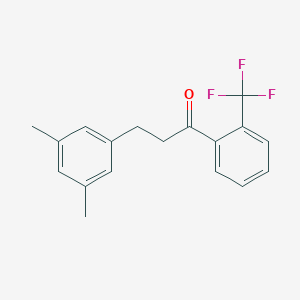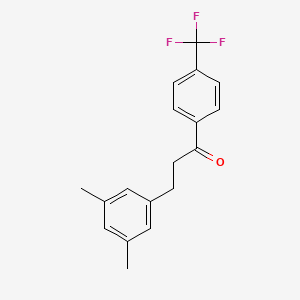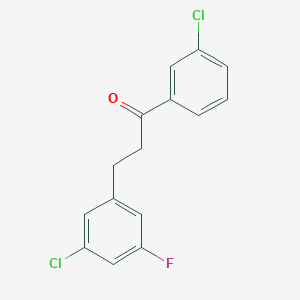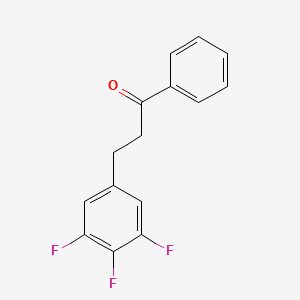![molecular formula C16H23NO3 B1360716 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-11-5](/img/structure/B1360716.png)
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is a chemical compound with the linear formula C16H23NO3 . It has a molecular weight of 277.36 . The compound is available from various suppliers, including Rieke Metals, Inc .
Molecular Structure Analysis
The InChI code for “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) . This indicates the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octanoic acid chain.
Physical And Chemical Properties Analysis
The predicted boiling point of “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 470.3±30.0 °C, and its predicted density is 1.097±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Food Safety and Analysis
Research in food safety has highlighted the analysis and presence of phthalate esters (PAEs), which are widely used as plasticizers in food processing and packaging. A comprehensive review covers the background, metabolism, human exposure, sources, occurrence in food, and the toxicological aspects of PAEs, providing insights into sample preparation methods and instrumental analysis techniques for PAEs detection in food matrices. This research is crucial for understanding the safety and regulatory aspects of chemicals similar to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid in food products (Harunarashid, Lim, & Harunsani, 2017).
Pharmacological Research
Cinnamic acid derivatives, including structures related to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid, have been extensively investigated for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives, their synthesis, and biological evaluation in anticancer research are comprehensively reviewed, highlighting the underutilized potential of these compounds in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Propiedades
IUPAC Name |
8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUZKDOQMKCAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

